1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Overview
Description
1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, also known as IPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Structural Analysis : Compounds like Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are synthesized through substitution reactions and their structures are confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations help in understanding their molecular structures and physicochemical properties (Huang et al., 2021).
Boronated Compounds in Medicine : A study on boronated phosphonium salts, including derivatives with a tetramethyl-dioxaborolane phenyl group, discusses their synthesis, X-ray diffraction analysis, and potential applications in medicine, such as in vitro cytotoxicity and cellular uptake studies (Morrison et al., 2010).
Herbicidal Applications : Research on compounds like 1-Aryl-2-phenyl-3-methyl-3-isopropyl-1,4,2-diazaphospholidin-5-one-2-oxides, which are structurally related, shows potential for herbicidal activity. The study includes synthesis, structural confirmation, and bioassay results for herbicidal effectiveness (Zhou et al., 1999).
Polymer Chemistry : Compounds with tetramethyl-dioxaborolane units are used in the synthesis of deeply colored polymers, highlighting the role of these compounds in materials science and polymer chemistry (Welterlich et al., 2012).
Fluorescence Probes for Detection : Boronate-based fluorescence probes, including derivatives with a tetramethyl-dioxaborolane group, are developed for detecting hydrogen peroxide, demonstrating the utility of these compounds in designing sensitive detection systems (Lampard et al., 2018).
Mechanism of Action
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
It’s known that similar compounds can be used to borylate arenes . Borylation is a chemical process that introduces a boron atom into a molecule. This process is often used in organic synthesis and medicinal chemistry to modify the chemical properties of compounds.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, leading to a wide range of downstream effects depending on the specific reactions involved.
Pharmacokinetics
The solubility of similar compounds in water is mentioned , which could potentially impact their bioavailability.
Result of Action
The ability to borylate arenes can lead to the synthesis of a wide range of organoboron compounds . These compounds can have various effects depending on their specific structures and the reactions they undergo.
Action Environment
It’s noted that similar compounds are moisture sensitive , suggesting that the presence of water could potentially affect their stability or reactivity.
properties
IUPAC Name |
1-propan-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-12(8-10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMSXWMQBQDLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657184 | |
Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874291-02-8 | |
Record name | N-(1-Methylethyl)-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874291-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propan-2-yl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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